molecular formula C21H20N6O B3209203 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1058236-99-9

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B3209203
CAS RN: 1058236-99-9
M. Wt: 372.4 g/mol
InChI Key: CUAZNWYHJJYZEE-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a naphthalene ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The triazolo[4,3-b]pyridazine ring and the piperazine ring would likely contribute to the rigidity of the molecule, while the naphthalene ring would contribute to its aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the naphthalene ring could contribute to its hydrophobicity, while the piperazine ring could potentially form hydrogen bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets via its triazolo[4,3-b]pyridazine ring, its piperazine ring, or its naphthalene ring .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

2-naphthalen-1-yl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c28-21(14-17-6-3-5-16-4-1-2-7-18(16)17)26-12-10-25(11-13-26)20-9-8-19-23-22-15-27(19)24-20/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAZNWYHJJYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

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